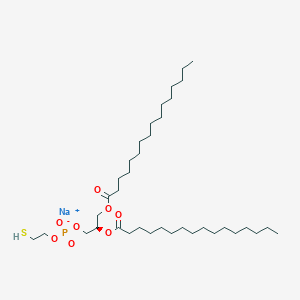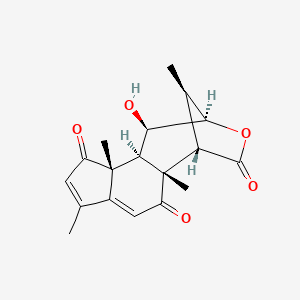
Fosfato de (2R)-2,3-bis(hexadecanoyloxy)propil 2-sulfanietil sódico
Descripción general
Descripción
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate is a unique compound with specific properties that make it valuable in various fields, including chemistry, biology, and industry. This article will explore its synthetic routes, chemical reactions, scientific applications, mechanisms of action, and comparisons with similar compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a surfactant and emulsifier due to its amphiphilic nature, aiding in the formulation of complex mixtures.
Biology: Investigated for its role in cell membrane dynamics and as a potential drug delivery agent due to its compatibility with biological membranes.
Medicine: Explored for use in targeted drug delivery systems, specifically in the encapsulation and transport of therapeutic agents.
Industry: Utilized in the cosmetics and personal care industry as an emulsifying agent, providing texture and stability to products.
Mecanismo De Acción
Target of Action
The primary targets of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate, also known as 16:0 Ptd Thioethanol, are lipid layers in biological membranes. The compound interacts with these lipid layers, facilitating the formation of liposomes .
Mode of Action
16:0 Ptd Thioethanol is a thiol-modified phospholipid . It facilitates the formation of liposomes by building lipid layers with the assistance of thiol-anchors at the lipid headgroups . This interaction results in changes in the structure and function of the lipid layers, enabling the formation of liposomes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate typically involves several steps:
Formation of the Glycerol Backbone: The starting material, glycerol, undergoes esterification with hexadecanoic acid (palmitic acid) to form 1,2-bis(hexadecanoyloxy)propane.
Phosphorylation: This intermediate is then phosphorylated using phosphorus oxychloride to form 2,3-bis(hexadecanoyloxy)propyl phosphate.
Thiol Group Introduction: The phosphate group is subsequently reacted with 2-sulfanylethanol under controlled conditions to introduce the thiol group.
Sodium Salt Formation: Finally, the compound is neutralized with sodium hydroxide to yield Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate.
Industrial Production Methods: Large-scale production may involve continuous flow reactors to optimize reaction times and yields. The esterification, phosphorylation, and thiol introduction steps are performed under stringent conditions to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonates.
Reduction: Under reducing conditions, the phosphate group can be partially or fully reduced.
Substitution: The hexadecanoate esters can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation Products: Disulfides, sulfonates.
Reduction Products: Partially reduced phosphates, alkyl phosphates.
Substitution Products: Alkylated or acylated derivatives.
Comparación Con Compuestos Similares
Sodium 1,2-dihexadecanoyl-sn-glycero-3-phosphate: Similar backbone but lacks the thiol group.
Sodium 2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate: Lacks the sulfanylethyl group.
Uniqueness: The presence of the thiol group and the sulfanylethyl moiety in Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate enhances its reactivity and interaction with biological systems, making it more versatile compared to similar compounds.
Conclusion
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structure enables a wide range of chemical reactions and interactions, setting it apart from similar compounds.
Propiedades
IUPAC Name |
sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-sulfanylethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H73O8PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(38)42-33-35(34-44-46(40,41)43-31-32-47)45-37(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35,47H,3-34H2,1-2H3,(H,40,41);/q;+1/p-1/t35-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKETWRINAWSUQU-RUQJKXHKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCS)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCS)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72NaO8PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677165 | |
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
731.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474923-39-2 | |
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1502547.png)


![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B1502554.png)
![Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{4-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanamido}ethyl phosphate](/img/structure/B1502557.png)



![tert-Butyl 1,8-diazaspiro[5.6]dodecane-1-carboxylate](/img/structure/B1502567.png)
![6,6-Dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B1502568.png)
![Trisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (1R,3S)-2,3,6-trihydroxy-4,5-bis[(hydroxyphosphinato)oxy]cyclohexyl phosphate](/img/structure/B1502569.png)
![Sodium 2,3-dihydroxypropyl (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1502571.png)
